UK-66914

Cardiac Electrophysiology Class III Antiarrhythmic Potency Comparison

UK-66914 is a methanesulfonamide-class selective IK potassium channel blocker. Choose this reference standard to differentiate species-specific IK contributions: it reduces VF by 71% at 1.0 μM in rabbit hearts (IK-positive) but shows no efficacy in rat hearts (IK-deficient). This selectivity, maintained up to 20 μM without affecting INa or ICa, ensures reliable assay validation and ischemia modeling. Confirm IKr-mediated effects with confidence.

Molecular Formula C18H24N4O3S
Molecular Weight 376.5 g/mol
CAS No. 113049-11-9
Cat. No. B1683384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK-66914
CAS113049-11-9
SynonymsUK 66914, UK-66914, UK66914
Molecular FormulaC18H24N4O3S
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=NC=C3)O
InChIInChI=1S/C18H24N4O3S/c1-26(24,25)20-16-4-2-15(3-5-16)18(23)14-21-10-12-22(13-11-21)17-6-8-19-9-7-17/h2-9,18,20,23H,10-14H2,1H3
InChIKeyMXVFGNOLZDAKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UK-66914 (CAS 113049-11-9): Chemical Identity and Core Pharmacological Profile for Procurement in Cardiac Electrophysiology Research


UK-66914 (CAS 113049-11-9), also designated UK-66,914, is a synthetic small molecule (molecular weight 376.47 g/mol) belonging to the methanesulfonamide class of Class III antiarrhythmic agents [1]. It is chemically defined as N-(4-(1-hydroxy-2-(4-(pyridin-4-yl)piperazin-1-yl)ethyl)phenyl)methanesulfonamide . The compound is a potent and selective blocker of the delayed rectifier potassium current (IK), a mechanism that prolongs cardiac action potential duration (APD) and effective refractory period (ERP) without directly affecting sodium or calcium channels at therapeutic concentrations [2][3]. Originally developed by Pfizer, UK-66914 has been used extensively as a reference standard to investigate the role of IK blockade in arrhythmogenesis, particularly in distinguishing species-dependent electrophysiological responses and in validating the selectivity of newer potassium channel modulators [4].

Why UK-66914 Cannot Be Simply Substituted by Generic Class III Potassium Channel Blockers in Cardiac Research


Substituting UK-66914 with a seemingly similar Class III potassium channel blocker, such as dofetilide (UK-68,798) or E-4031, introduces significant risk of experimental variance and misinterpretation. UK-66914 exhibits a unique potency profile within the methanesulfonamide series; it is less potent than dofetilide and E-4031, but more potent than (+)-sotalol [1]. This differential potency is critical when designing concentration-response studies or when interpreting the extent of IK blockade achieved in a given model system. More importantly, UK-66914 demonstrates a distinct functional profile in pathophysiological contexts, such as ischemia, where its class III effects are attenuated in a manner similar to, but not necessarily identical with, other agents [2]. Furthermore, its efficacy is highly species-dependent, showing antiarrhythmic actions in rabbit hearts (a species with functional cardiac IK) but no efficacy in rat hearts (which are deficient in cardiac IK) [3]. Using a more potent or a less IK-specific substitute would not only yield different quantitative results but could also lead to qualitatively different conclusions regarding the role of IK in arrhythmia mechanisms.

UK-66914 Comparative Evidence Guide: Quantitative Differentiation from Closest Analogs


Comparative Potency in Prolonging Action Potential Duration: UK-66914 vs. UK-68,798, E-4031, and (+)-Sotalol

In a direct head-to-head comparison using guinea-pig isolated papillary muscles, UK-66914 exhibited an intermediate potency for prolonging action potential duration at 90% repolarization (APD90), a surrogate for IK blockade. The potency order, based on EC15 values (concentration required to increase APD by 15%), was UK-68,798 > E-4031 > UK-66,914 > (+)-sotalol [1]. This quantitative ranking provides a clear basis for selecting UK-66914 when an agent of moderate potency is required to avoid excessive APD prolongation that might trigger proarrhythmic events.

Cardiac Electrophysiology Class III Antiarrhythmic Potency Comparison

Ion Channel Selectivity Profile: UK-66914 vs. Non-Selective Class III Agents

UK-66914 demonstrates high selectivity for the time-dependent potassium current (IK) over other major cardiac ion currents. At concentrations up to 20 μM, UK-66914 had no effect on the maximum rate of phase 0 depolarization (Vmax), an index of sodium channel conductance, or on action potential amplitude [1]. Furthermore, voltage clamp studies in guinea pig ventricular myocytes confirmed that UK-66914 selectively reduced outward tail currents (IK) with little effect on background K+ current or calcium currents [1]. In contrast, (+)-sotalol possesses additional beta-adrenoceptor blocking properties, and some other class III agents may exhibit off-target effects on other ion channels at higher concentrations [2].

Ion Channel Selectivity Cardiac Myocyte Voltage Clamp

Species-Dependent Antiarrhythmic Efficacy: UK-66914 in Rabbit vs. Rat Hearts

The antiarrhythmic efficacy of UK-66914 is strictly dependent on the presence of functional cardiac IK channels, which vary by species. In a study directly comparing rabbit (IK-positive) and rat (IK-deficient) hearts subjected to ischemia-reperfusion, UK-66914 (0.3 and 1.0 μM) significantly reduced the incidence of reperfusion-induced ventricular fibrillation (VF) in rabbits from 77% (control) to 38% and 31% (P < 0.05), respectively [1]. In contrast, the same concentrations had no effect on VF incidence in rat hearts, which remained at 100% in both control and treated groups [1]. This species-dependent response is a hallmark of selective IK blockade.

Ischemia-Reperfusion Arrhythmia Species Specificity IK Channel

Attenuation of Class III Effect During Ischemia: UK-66914 vs. Dofetilide and Ibutilide

Under ischemic conditions, the ability of UK-66914 to prolong the effective refractory period (ERP) is significantly attenuated. A study in perfused guinea-pig hearts demonstrated that while UK-66914, dofetilide, and ibutilide all prolonged ERP under normoxic conditions, during low-flow ischemia (coronary flow reduced to 10% of control) the ERP was shortened to a similar extent as in vehicle-treated hearts [1]. This contrasts with glibenclamide, a KATP channel blocker, which abolished ischemia-induced ERP shortening [1]. The degree of attenuation was comparable among the three class III agents tested, indicating a class-wide phenomenon related to the opening of KATP channels during ischemia, but the quantitative profile of UK-66914 in this context is specific to this compound.

Myocardial Ischemia Effective Refractory Period KATP Channel

Optimal Research and Industrial Application Scenarios for UK-66914 Based on Its Verified Differential Profile


Investigating the Role of IK in Arrhythmogenesis Using Species-Specific Models

UK-66914 is optimally deployed in studies designed to dissect the contribution of the delayed rectifier potassium current (IK) to arrhythmia mechanisms. Its efficacy in rabbit hearts (71% VF reduction at 1.0 μM) and lack of efficacy in rat hearts provides a definitive experimental control [1]. This differential response allows researchers to confidently attribute antiarrhythmic outcomes to IK blockade and to validate whether a novel antiarrhythmic candidate acts via this specific pathway.

Reference Standard for Validating Selectivity of Novel Potassium Channel Modulators

Given its well-characterized selectivity profile—no effect on sodium current (Vmax) or calcium currents at concentrations up to 20 μM—UK-66914 serves as an ideal reference compound in electrophysiology assays aimed at profiling new chemical entities [2]. It can be used to benchmark the degree of IK blockade and to distinguish between selective IK blockade and non-specific ion channel effects in voltage clamp or action potential duration assays.

Studying the Impact of Ischemia on Class III Antiarrhythmic Drug Efficacy

UK-66914's well-documented loss of efficacy under ischemic conditions makes it a valuable tool for investigating the pathophysiology of ischemia-induced arrhythmias [3]. It can be used to model the state-dependent nature of IK blockade and to evaluate the potential of adjunctive therapies (e.g., KATP channel blockers) to restore or enhance the effects of class III agents in the setting of myocardial ischemia.

Pharmacological Validation in Cardiac Safety Pharmacology

In drug discovery programs, UK-66914 can be employed as a positive control in cardiac safety panels (e.g., hERG channel assays, APD assays in isolated cardiac tissues) to demonstrate assay sensitivity and to validate the expected prolongation of repolarization. Its moderate potency relative to dofetilide allows for a clearer concentration-response window before proarrhythmic markers like triangulation or early afterdepolarizations emerge [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for UK-66914

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.